molecular formula C15H24N4O2 B6910864 N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B6910864
M. Wt: 292.38 g/mol
InChI Key: AAJVPBCZYFWBIR-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a piperidine carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-9(2)13-12(10(3)17-18-13)15(21)19-7-5-6-11(8-19)14(20)16-4/h9,11H,5-8H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJVPBCZYFWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)N2CCCC(C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and propan-2-yl groups.

    Coupling with Piperidine: The substituted pyrazole is then coupled with piperidine-3-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-3-phenyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
  • N-methyl-1-(5-methyl-3-ethyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Uniqueness

N-methyl-1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

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